molecular formula C16H15NO3 B2928177 N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide CAS No. 1788674-41-8

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2928177
CAS No.: 1788674-41-8
M. Wt: 269.3
InChI Key: UQFYTVMORRXRDM-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide (CAS 1788674-41-8) is a synthetic hybrid compound of significant interest in medicinal chemistry research, combining a benzofuran scaffold with a furan substituent. The benzofuran motif is a privileged structure in drug discovery, renowned for its diverse pharmacological potential. Scientific reviews highlight that benzofuran derivatives exhibit a broad spectrum of biological activities, with extensive research underscoring their promise as anticancer, antibacterial, and antifungal agents . The incorporation of a furan ring further enhances the molecule's versatility as a building block for developing novel bioactive compounds . This compound is presented as a chemical tool for researchers exploring new therapeutic agents. Its molecular framework, characterized by the fused benzene and furan rings of the benzofuran core, is frequently investigated for its ability to interact with various biological targets through diverse intermolecular interactions . Researchers utilize such compounds in hit-to-lead optimization campaigns, molecular docking simulations to predict binding modes, and in vitro assays to evaluate biological efficacy . This compound is supplied For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(8-12-6-7-19-10-12)17-16(18)15-9-13-4-2-3-5-14(13)20-15/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFYTVMORRXRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Alkylation: The furan ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the alkylated furan with benzofuran-2-carboxylic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzofuran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has been explored for its potential antimicrobial and antiviral activities.

    Biochemistry: The compound has been investigated for its enzyme inhibition properties, particularly in the inhibition of monophenolase, an enzyme involved in melanin synthesis.

    Pharmaceutical Sciences: Research has focused on its potential as an anti-HIV agent, with molecular docking studies indicating strong binding affinity to HIV-1 enzymes.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

    Anti-HIV Activity: It inhibits viral enzymes, preventing the replication of the virus.

    Enzyme Inhibition: The compound binds to the active site of monophenolase, inhibiting its activity and reducing melanin synthesis.

Comparison with Similar Compounds

N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide ()

  • Core Structure : Replaces benzofuran with benzimidazole, a nitrogen-containing heterocycle.
  • Hypothesized Impact: Benzimidazoles are associated with antitumor and antimicrobial activity due to DNA intercalation or enzyme inhibition. The chlorophenoxy group may increase metabolic stability but introduce toxicity risks .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide ()

  • Core Structure : Retains benzofuran-2-carboxamide but adds a 3-methyl group and a sulfone-containing tetrahydrothiophene ring.
  • Substituents : The sulfone group introduces polarity, likely improving solubility but limiting blood-brain barrier penetration.
  • Hypothesized Impact : Methylation at the benzofuran 3-position could enhance metabolic stability, while the sulfone may facilitate interactions with polar binding pockets .

N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide ()

  • Core Structure : Incorporates a rigid bicyclic system (azabicyclo[2.2.2]octane) and pyridinylmethyl group.
  • Hypothesized Impact : Stereochemistry (2S,3R) may confer enantiomer-specific activity, a critical factor in drug design .

N-(1-(Furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide ()

  • Core Structure : Replaces benzofuran with a 1,2,3-triazole ring, a bioisostere for amide bonds.
  • Substituents : Shares the furan-3-yl-propan-2-yl chain, suggesting similar steric and electronic profiles.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Hypothesized Properties
This compound (Target) C₁₆H₁₅NO₃ (estimated) Benzofuran-2-carboxamide, furan-3-yl Moderate lipophilicity, potential CNS activity
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide C₂₂H₂₀ClN₃O₃ Benzimidazole, 4-chlorophenoxypropyl High lipophilicity, antimicrobial potential
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide C₁₉H₂₀N₂O₅S 3-Methylbenzofuran, sulfone Enhanced solubility, enzyme inhibition
N-[(2S,3R)-2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide C₂₃H₂₅N₃O₂ Azabicyclo[2.2.2]octane, pyridine High receptor specificity, chiral activity
N-(1-(Furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide C₁₁H₁₄N₄O₂ 1,2,3-Triazole, furan-3-yl-propan-2-yl Metabolic stability, hydrogen bonding

Key Structural Insights

  • Benzofuran vs. Triazoles offer metabolic advantages over traditional amides.
  • Substituent Effects : Bulky groups (e.g., azabicyclo[2.2.2]octane in ) restrict conformational flexibility, which may enhance selectivity but reduce bioavailability.
  • Polar vs. Lipophilic Groups: Sulfone () and pyridine () improve solubility, whereas chlorophenoxy () and furan-propan-2-yl (Target) favor lipophilicity.

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide, a compound with the CAS number 1788674-41-8, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its structure, synthesis, and biological evaluations, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO3C_{16}H_{15}NO_3, with a molecular weight of approximately 269.30 g/mol. The compound features a benzofuran core substituted with a furan group and a propan-2-yl chain at the nitrogen position, which is crucial for its biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
K562 (Leukemia)5Induction of apoptosis via mitochondrial pathway
HL60 (Leukemia)0.1Inhibition of PLK1 signaling pathway
A549 (Lung Cancer)16.4Mitotic catastrophe through AKT pathway inhibition
MCF-10A (Breast Cancer)1.136Antiproliferative effect similar to doxorubicin

These studies suggest that the compound's effectiveness is linked to its ability to induce apoptosis in cancer cells while sparing normal cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals that specific substitutions on the benzofuran ring significantly influence biological activity. For instance:

  • Halogen Substitution : The presence and position of halogens on the benzofuran ring enhance cytotoxicity, with para-substituted compounds showing greater efficacy.
  • Functional Groups : The presence of hydrogen-donating groups, such as hydroxyl or amine groups, promotes favorable interactions with cancer cell targets, enhancing anticancer activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity against leukemia cells while showing minimal effects on normal cells .
  • In Vivo Models : In murine models of lung cancer, treatment with this compound resulted in reduced tumor growth and metastasis without significant toxicity to vital organs .
  • Mechanistic Insights : Detailed mechanistic studies indicated that the compound disrupts key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of AKT and PLK1 pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For benzofuran derivatives, a common approach includes:

Benzofuran-2-carboxylic acid activation (e.g., using thionyl chloride to form the acyl chloride intermediate).

Amide coupling with a furan-containing amine (e.g., 1-(furan-3-yl)propan-2-amine) under Schotten-Baumann conditions or via carbodiimide-mediated coupling (EDC/HOBt) .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Key Variables : Reaction temperature (70–100°C for coupling), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 acyl chloride:amine) critically affect yields (reported 45–68%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm furan and benzofuran ring systems. For example:
  • Benzofuran H-3 proton appears as a singlet near δ 7.8 ppm; furan protons resonate at δ 6.3–7.2 ppm .
  • Amide carbonyl carbon (C=O) typically at δ 165–170 ppm in 13C NMR.
  • IR : Strong absorption bands at ~1670 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (furan C-H).
  • Resolution of Discrepancies : Conflicting NOESY or HMBC correlations may arise due to rotational isomers. Use variable-temperature NMR or computational modeling (DFT) to validate assignments .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict solubility.
  • Derivatization Strategies : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions (e.g., furan C-5) via Suzuki-Miyaura cross-coupling .
  • Validation : Compare experimental solubility (shake-flask method) with COSMO-RS simulations .

Q. What strategies address contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Pool data from multiple studies (e.g., using Bayesian hierarchical models) to account for inter-lab variability.
  • Mechanistic Validation : Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V staining) to confirm cytotoxicity .

Q. How can regioselectivity challenges in C-H functionalization of the benzofuran core be mitigated?

  • Methodological Answer :

  • Directing Groups : Install transient directing groups (e.g., pyridine, oxazoline) to steer Pd-catalyzed C-H arylation to the desired position .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMA) to enhance coordination of metal catalysts.
  • Case Study : Pd(OAc)₂ with Ag₂CO₃ oxidant achieves >80% selectivity for C-5 functionalization over C-4 .

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